Ethyl 2-amino-2-cyanoacetate Ethyl 2-amino-2-cyanoacetate
Brand Name: Vulcanchem
CAS No.: 32683-02-6
VCID: VC8101273
InChI: InChI=1S/C5H8N2O2/c1-2-9-5(8)4(7)3-6/h4H,2,7H2,1H3
SMILES: CCOC(=O)C(C#N)N
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol

Ethyl 2-amino-2-cyanoacetate

CAS No.: 32683-02-6

Cat. No.: VC8101273

Molecular Formula: C5H8N2O2

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-2-cyanoacetate - 32683-02-6

Specification

CAS No. 32683-02-6
Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
IUPAC Name ethyl 2-amino-2-cyanoacetate
Standard InChI InChI=1S/C5H8N2O2/c1-2-9-5(8)4(7)3-6/h4H,2,7H2,1H3
Standard InChI Key JYGRVMQGWVVHJE-UHFFFAOYSA-N
SMILES CCOC(=O)C(C#N)N
Canonical SMILES CCOC(=O)C(C#N)N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Ethyl 2-amino-2-cyanoacetate is systematically named as 2-cyano-DL-glycine ethyl ester, reflecting its glycine-derived backbone with substituents at the α-carbon . The compound exists as a racemic mixture (DL-form) due to the chiral center at the α-carbon. Its IUPAC condensed notation, H-DL-Gly(CN)-OEt, underscores the esterified ethyl group and cyano substitution .

Physicochemical Properties

  • Molecular Weight: 128.13 g/mol

  • Solubility: Soluble in polar organic solvents (e.g., methanol, ethanol) but insoluble in water due to the hydrophobic ethyl ester group .

  • Stability: Sensitive to prolonged exposure to moisture or elevated temperatures, which may hydrolyze the ester or cyano groups.

PropertyValue/Description
CAS Number32683-02-6
Molecular FormulaC₅H₈N₂O₂
Boiling PointNot reported (decomposes upon heating)
Density1.12–1.15 g/cm³ (estimated)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via two primary routes:

  • Reduction of Ethyl Cyano(hydroxyimino)acetate:
    Ethyl 2-cyano-2-(hydroxyimino)acetate undergoes reduction using hydrogen gas in the presence of a fine bubble (FB) generator, yielding ethyl 2-amino-2-cyanoacetate with high efficiency . This method emphasizes green chemistry principles by minimizing solvent waste.

    C5H5N2O3H2,FB generatorC5H8N2O2+H2O\text{C}_5\text{H}_5\text{N}_2\text{O}_3 \xrightarrow{\text{H}_2, \text{FB generator}} \text{C}_5\text{H}_8\text{N}_2\text{O}_2 + \text{H}_2\text{O}
  • Cyanoacetylation of Amines:
    Ethyl cyanoacetate reacts with ammonia or primary amines in ethanol using sodium ethoxide as a base. The reaction proceeds via nucleophilic substitution, forming the target compound in yields exceeding 50% after purification.

Industrial Manufacturing

Scaled production involves continuous-flow reactors to optimize temperature control (0–5°C) and reagent mixing. Key steps include:

  • Ammonolysis: Introducing ammonia gas into a chilled methanol solution of ethyl cyanoacetate derivatives .

  • Purification: Sequential recrystallization from methanol to achieve >99% purity, as verified by HPLC .

Example Protocol :

  • Cool ethyl aminocyanoacetic acid ester in methanol to 0–5°C.

  • Saturate with ammonia gas for 1 hour.

  • Concentrate under reduced pressure, isolate crude product via filtration, and recrystallize from methanol.

  • Yield: 53.6% (425 g from 572 g crude).

Reactivity and Chemical Applications

Condensation Reactions

The α-hydrogen adjacent to the cyano and amino groups participates in Knoevenagel condensations with aldehydes or ketones. For instance, reaction with benzaldehyde forms α-cyano-β-arylacrylamides, precursors to quinolone antibiotics.

Cyclization Pathways

Intramolecular cyclization in the presence of thiourea or hydrazines yields thiazole or pyrazole derivatives, respectively. These heterocycles exhibit antimicrobial and antitumor activities.

Case Study: Synthesis of 2-Amino-2-cyanoacetamide
Ethyl 2-amino-2-cyanoacetate reacts with ammonia under reflux to form 2-amino-2-cyanoacetamide, a precursor to imidazole alkaloids like AICA (4-amino-5-imidazolecarboxamide) .

Substitution Reactions

The amino group undergoes nucleophilic substitution with alkyl halides or acyl chlorides, enabling diversification into N-alkylated or N-acylated derivatives. For example, reaction with methyl iodide produces N-methyl-2-cyanoacetate esters, useful in pesticide synthesis.

Biological and Pharmacological Relevance

Antitumor Activity

Derivatives of ethyl 2-amino-2-cyanoacetate demonstrate cytotoxicity against multidrug-resistant (MDR) cancer cell lines. Structure-activity relationship (SAR) studies highlight the importance of the cyano group for inducing apoptosis via mitochondrial pathway activation.

Agricultural Applications

N-Cyanoacetamide derivatives synthesized from this compound act as growth regulators in crops, enhancing drought resistance and yield in rice and wheat cultivars.

Recent Advances and Future Directions

Green Synthesis Innovations

A 2024 study demonstrated that fine bubble technology accelerates the reduction of ethyl cyano(hydroxyimino)acetate, reducing reaction times by 40% compared to conventional methods .

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